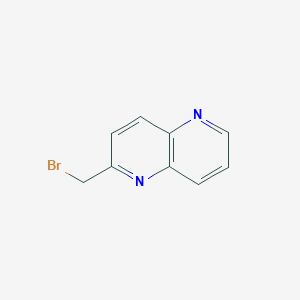
2-(Bromomethyl)-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a bromomethyl group attached to a naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,5-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of naphthyridine.
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Methyl-substituted naphthyridine.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of naphthyridine, including 2-(bromomethyl)-1,5-naphthyridine, exhibit notable antimicrobial properties. The compound can serve as a precursor for synthesizing various antibacterial agents. For instance, 1,5-naphthyridine derivatives have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Naphthyridine derivatives are also being investigated for their anticancer activities. Studies indicate that compounds related to this compound can inhibit the proliferation of cancer cells. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Case Study: Enoxacin Derivatives
Enoxacin, a well-known naphthyridine derivative, has been extensively studied for its antibacterial properties. Its structure provides insights into how modifications can enhance biological activity. This case study illustrates the potential of this compound as a scaffold for developing new enoxacin-like compounds with improved efficacy .
Synthetic Applications
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in synthesizing more complex naphthyridine derivatives .
Reactivity in Organic Synthesis
The compound can participate in various reactions such as:
- Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles to form diverse derivatives.
- Cross-coupling reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to generate biaryl compounds .
Material Science
Organic Electronics
Recent studies have highlighted the potential of naphthyridine derivatives in organic electronics due to their electronic properties. For example, compounds derived from this compound have been explored as components in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Table: Summary of Applications
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)acrylate: Another bromomethyl-containing compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
3-Bromo-2-(bromomethyl)propionic acid: Contains two bromine atoms and is used in different chemical reactions.
Uniqueness
2-(Bromomethyl)-1,5-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H7BrN2 |
|---|---|
Poids moléculaire |
223.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 |
Clé InChI |
ODKCTVDSGGCGET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















